7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one
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Overview
Description
7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one is a fluorinated heterocyclic compound. It is characterized by the presence of a benzoxazine ring system, which is a fused bicyclic structure containing both oxygen and nitrogen atoms. The incorporation of fluorine atoms into the molecule enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with trifluoromethyl ketones in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitrogen atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds also contain fluorine atoms and have similar applications in medicine and industry.
Trifluoromethylated Pyridines: These compounds share the trifluoromethyl group and are used in similar research applications.
Uniqueness
7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one is unique due to its benzoxazine ring system, which provides additional stability and reactivity compared to other fluorinated compounds. This makes it a valuable compound for developing new materials and studying biological interactions.
Properties
IUPAC Name |
7-fluoro-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO2/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)16-7(5)15/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFGHNPAYJHJJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(OC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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